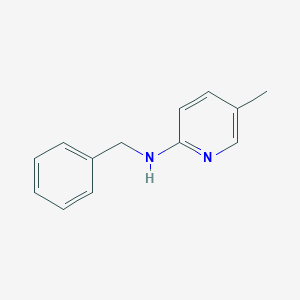

N-benzyl-5-methylpyridin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBVZLXTGKMYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 5 Methylpyridin 2 Amine and Analogues

Established Synthetic Pathways for N-benzyl-substituted Pyridin-2-amines

Several established methods are employed for the synthesis of N-benzyl-substituted pyridin-2-amines. These strategies primarily involve reductive amination, functionalization of pyridine (B92270) N-oxides, and other amination reactions such as direct alkylation.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, offering a versatile approach to forming C-N bonds. This method typically proceeds in two steps: the formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the desired amine. pearson.com

A direct and common method for synthesizing N-benzyl-5-methylpyridin-2-amine is the reductive amination of benzaldehyde (B42025) with 2-amino-5-methylpyridine (B29535). This reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the secondary amine product. Various reducing agents can be employed for this transformation. A study on the synthesis of N-benzyl γ-phenyl GABA derivatives utilized ammonia (B1221849) borane (B79455) for the reductive amination of γ-keto acids with benzylamines, highlighting an efficient and economical approach. nih.gov While not directly on the title compound, this demonstrates a relevant reductive amination strategy.

The general reaction is as follows:

2-amino-5-methylpyridine + Benzaldehyde → [Imine intermediate] --(Reduction)--> this compound

An alternative, yet closely related, approach involves the deliberate synthesis and isolation of the Schiff base intermediate, followed by its reduction. nih.gov Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. youtube.com For instance, (E)-N-benzylidenepyridin-2-amine can be prepared from benzaldehyde and pyridin-2-amine. nih.gov This isolated Schiff base is then reduced to yield N-benzylpyridin-2-amine. nih.gov A common reducing agent for this step is sodium borohydride (B1222165) in a suitable solvent like 1,4-dioxane, often with the addition of acetic acid. nih.gov This two-step process allows for the purification of the intermediate, which can sometimes lead to a cleaner final product. The synthesis of a Schiff base from benzil (B1666583) and 2-aminopyridine (B139424) can be achieved through a condensation reaction in the presence of a catalytic amount of acid, such as sulfuric acid, with refluxing for several hours. researchgate.net

A representative reaction sequence is:

2-amino-5-methylpyridine + Benzaldehyde → (E)-N-(5-methylpyridin-2-yl)-1-phenylmethanimine (Schiff Base)

(E)-N-(5-methylpyridin-2-yl)-1-phenylmethanimine + Reducing Agent (e.g., NaBH₄) → this compound

Functionalization of Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. semanticscholar.orgacs.org They can be activated to facilitate nucleophilic substitution at the C-2 position. A general method for the 2-amination of pyridine N-oxides involves their reaction with an isocyanide in the presence of a silyl (B83357) triflate, followed by hydrolysis. nih.gov For example, the reaction of pyridine N-oxide with benzyl (B1604629) isocyanide and TMSOTf can lead to the formation of a 2-(benzylamino)pyridine derivative. nih.gov

Another approach involves the reaction of 3-methylpyridine (B133936) 1-oxide with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt. This intermediate can then be reacted with hydrogen bromide at high temperatures to yield 2-amino-5-methylpyridine. google.comgoogle.com While this produces the parent amine, subsequent benzylation would be required to obtain the final product.

A one-pot amination procedure for synthesizing 2-aminopyridines from pyridine N-oxides has been reported using the phosphonium (B103445) salt PyBroP as a mild N-oxide activator for the regioselective addition of amine nucleophiles. semanticscholar.org This method is particularly effective for unhindered aliphatic amines. semanticscholar.org

| Starting Material | Reagents | Product | Key Features |

| Pyridine N-oxide | Benzyl isocyanide, TMSOTf | Methyl 2-(benzylamino)isonicotinate | One-pot, two-step process. nih.gov |

| 3-Methylpyridine 1-oxide | Trimethylamine, Phosgene, HBr | 2-Amino-5-methylpyridine | Forms the parent amine for subsequent alkylation. google.com |

| Pyridine N-oxide | t-BuNH₂, Ts₂O, then TFA | 2-Aminopyridine | Efficient one-pot process with high regioselectivity. semanticscholar.org |

| Pyridine N-oxide | Amine, PyBroP | 2-Aminopyridine | Mild alternative to SNAr chemistry. semanticscholar.org |

Other Amination Reactions (e.g., Alkylation of Amines)

Direct N-alkylation of 2-aminopyridines with benzyl halides is a classical and straightforward method for preparing N-benzyl-substituted pyridin-2-amines. acs.org This reaction typically involves the deprotonation of the amine with a suitable base, followed by nucleophilic attack on the benzyl halide. The choice of base and solvent is crucial to achieve good yields and minimize side reactions. A method for the N-alkylation of 2-aminopyridines with 1,2-diketones using BF₃·OEt₂ as a catalyst has also been reported, offering a different approach to N-alkylation. acs.org

Furthermore, the alkylation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which generally makes Friedel-Crafts type alkylations ineffective unless the ring is substituted with electron-donating groups. youtube.com However, methods for the alkylation of metalated pyridines have been developed. youtube.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes using less hazardous reagents, minimizing waste, and improving atom economy.

For instance, catalytic methods for amide bond formation that generate only water as a byproduct are of great interest. walisongo.ac.id While not directly applicable to the final C-N bond formation in this case, the underlying principle of using catalysts to avoid stoichiometric reagents is highly relevant. In the context of reductive amination, the use of catalytic hydrogenation with a recyclable catalyst like Pd/C and a green hydrogen source would be a significant improvement over methods that use stoichiometric metal hydride reagents, which generate significant waste. scite.ai

Solvent choice is another critical aspect of green chemistry. The development of solvent-free or aqueous-based synthetic routes is highly desirable. A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides, showcasing a greener approach to functionalizing the pyridine ring. rsc.org Similarly, the Gabriel synthesis of primary amines, while not directly for N-benzylation, has been optimized using aqueous ammonia and microwave irradiation to improve its greenness and atom economy. rsc.org

The "borrowing hydrogen" strategy is an elegant, atom-economical approach for C-N bond formation. researchgate.net This method utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This process, often applied to the synthesis of secondary and tertiary amines from alcohols and amines, avoids the need for external reducing agents and generates water as the only byproduct. Applying such a strategy to the reaction of 2-amino-5-methylpyridine with benzyl alcohol would represent a significant step towards a greener synthesis of the target molecule.

| Green Chemistry Principle | Application in Synthesis | Example/Potential Improvement |

| Catalysis | Use of catalytic reducing agents or catalysts for C-N bond formation. | Catalytic hydrogenation with Pd/C instead of stoichiometric NaBH₄. scite.ai "Borrowing hydrogen" strategy with benzyl alcohol. researchgate.net |

| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. | The "borrowing hydrogen" strategy has high atom economy, producing only water as a byproduct. researchgate.net |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Development of aqueous or solvent-free reaction conditions. rsc.orgrsc.org |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Using benzyl alcohol derived from biomass as a starting material. |

Environmentally Benign Reaction Conditions (e.g., Room Temperature Processes)

The development of synthetic methods that operate at ambient temperatures is a cornerstone of green chemistry, as it reduces energy consumption and minimizes the formation of byproducts. For the synthesis of N-benzyl-2-aminopyridine analogues, several approaches have been developed that proceed under mild, room temperature conditions.

One notable method involves the copper(I)-catalyzed C-N coupling of aliphatic halides with amines and amides. This reaction can be carried out at room temperature using a common and inexpensive catalyst system, offering a more environmentally friendly alternative to traditional high-temperature methods. While not specifically demonstrated for this compound, this approach is broadly applicable to the synthesis of benzylamines. galchimia.com

Another strategy for the synthesis of aminopyridines under mild conditions involves the use of bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates. These reagents enable nucleophilic aromatic substitution with amine nucleophiles at room temperature or with gentle heating, avoiding the need for transition metal catalysts and high-boiling solvents. mdpi.com

Microwave-assisted synthesis has also emerged as a green chemistry tool, often enabling reactions to proceed at lower temperatures and with shorter reaction times. nih.gov For instance, a one-pot microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been developed, showcasing the potential of this technology for the efficient and environmentally friendly synthesis of complex pyridine derivatives. wikipedia.org

Sustainable Solvent Systems (e.g., Ethanol-Water Mixtures)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Sustainable solvents, such as water, ethanol, and their mixtures, are increasingly being adopted in organic synthesis.

For the N-alkylation of aminopyridines, processes have been developed that utilize polar solvents like water, methanol, and ethanol. rsc.org A patented process for the preparation of 2-amino-5-methyl-pyridine describes the use of diluents such as methanol, ethanol, or propanol. google.com The use of ethanol-water mixtures has been reported in the synthesis of aminopyridine derivatives, highlighting the feasibility of employing such green solvent systems. acs.org

Solvent-free synthesis represents an even more sustainable approach. A method for the synthesis of novel steroidal 3-cyano-2-aminopyridines has been established under solvent-free conditions, demonstrating the potential to eliminate solvent use altogether in certain aminopyridine syntheses. google.com

The following table summarizes various solvent systems used in the synthesis of aminopyridine derivatives, illustrating the trend towards more sustainable options.

| Reaction Type | Solvent System | Sustainability Aspect | Reference |

| N-alkylation of aminopyridines | Water, Methanol, Ethanol | Use of polar, less hazardous solvents | rsc.org |

| Preparation of 2-amino-5-methyl-pyridine | Methanol, Ethanol, Propanol | Use of common, renewable alcohols | google.com |

| Synthesis of aminopyridine derivatives | Ethanol-Water | Green solvent mixture | acs.org |

| Synthesis of steroidal 2-aminopyridines | Solvent-free | Elimination of solvent waste | google.com |

Atom Economy and Waste Reduction in Amine Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com High atom economy is a key principle of green chemistry, as it minimizes the generation of waste.

Traditional methods for amine synthesis, such as the Gabriel synthesis, often suffer from poor atom economy due to the formation of stoichiometric amounts of byproducts. primescholars.com In contrast, modern catalytic methods aim to maximize atom economy. For example, catalytic amidation reactions between carboxylic acids or their esters and arylamines represent a more atom-economical approach to forming C-N bonds. nih.gov An iron-substituted polyoxometalate has been reported as an efficient and economical catalyst for amidation, producing high yields without the need for additional bases or organic ligands. rsc.org

Rearrangement reactions, such as the Dimroth rearrangement, can also exhibit 100% atom economy, as all atoms of the reactant are incorporated into the product. primescholars.com This principle has been applied in the skeletal editing of pyrimidines to pyridines. acs.org

The concept of "cut-and-sew" reactions, which involve the deconstruction and reconstruction of molecular frameworks, can also be highly atom-economical. wikipedia.org Tandem reactions, where multiple bond-forming events occur in a single operation, further contribute to waste reduction by minimizing intermediate purification steps. nih.gov

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues with tailored properties. This section explores strategies for the functionalization of the pyridyl moiety, modifications on the benzyl substituent, and alterations to the heterocyclic ring itself.

Functionalization of the Pyridyl Moiety

The pyridine ring in this compound is susceptible to various functionalization reactions. The presence of the amino group at the 2-position and the methyl group at the 5-position influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the activating amino group directs electrophiles primarily to the positions ortho and para to it. In the case of this compound, this would favor substitution at the 3- and 5-positions. Given that the 5-position is already occupied by a methyl group, electrophilic attack would be expected to occur predominantly at the 3-position.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the 2-, 4-, and 6-positions. The presence of the amino group at the 2-position can be leveraged in various C-N bond-forming reactions. For instance, a straightforward process to aminate pyridines involves the reaction of phosphonium salt derivatives with sodium azide. mdpi.com

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient derivatization of heterocyclic compounds. For pyridine derivatives, C-H functionalization can be achieved at various positions, depending on the reaction conditions and directing groups. sioc-journal.cn

Modifications on the Benzyl Substituent

The benzyl group of this compound provides another handle for structural diversification.

Benzylic Functionalization: The benzylic C-H bonds are relatively weak and can be selectively functionalized. wikipedia.org For example, the Wohl-Ziegler reaction can be used to brominate the benzylic position. wikipedia.org Oxidation of the benzylic methylene (B1212753) group can lead to the formation of a carbonyl group. wikipedia.org

Aromatic Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The substitution pattern will be governed by the directing effects of the substituents already present on the ring.

The following table provides examples of reactions for modifying the benzyl group in related compounds.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Benzylic Bromination (Wohl-Ziegler) | N-Bromosuccinimide, Radical Initiator | Ar-CH(Br)-R | wikipedia.org |

| Benzylic Oxidation | KMnO₄ or CrO₃-dmpyz | Ar-C(O)-R | wikipedia.org |

Heterocyclic Ring Alterations and Annulations

The pyridine ring of the this compound scaffold can be modified through ring transformation and annulation reactions to create fused heterocyclic systems.

Ring Annulation: 2-Aminopyridine derivatives are valuable precursors for the synthesis of fused ring systems. nih.gov For example, a metal-free annulation reaction between 2-aminopyridine derivatives and arenes has been developed to provide access to the pyrido[1,2-a]benzimidazole (B3050246) scaffold. The Robinson annulation is a classic method for forming a six-membered ring, which could potentially be applied to create fused systems from suitably functionalized this compound derivatives. nih.gov

Skeletal Editing: Recent advances in skeletal editing allow for the transformation of one heterocyclic ring system into another. For instance, pyrimidines can be converted to pyridines through a two-atom swap strategy involving a Dimroth rearrangement. acs.org While not a direct modification of the pyridine ring itself, this highlights the potential for innovative ring transformations in heterocyclic chemistry.

The synthesis of fused rings from 2-aminopyridine derivatives is a well-established field, with numerous methods available to construct a variety of bicyclic and polycyclic systems. nih.gov These reactions often involve the dual nucleophilicity of the 2-aminopyridine moiety, which can react with various electrophiles to build new rings. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 5 Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of N-benzyl-5-methylpyridin-2-amine is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and the 5-methylpyridin-2-amine moieties. The predicted chemical shifts are based on data from analogous compounds such as N-benzylaniline, 2-amino-5-methylpyridine (B29535) chemicalbook.com, and benzylamine.

The protons of the benzyl group are anticipated to appear as follows:

The methylene (B1212753) protons (-CH₂-) are expected to produce a singlet around δ 4.4-4.6 ppm . This signal may appear as a doublet if there is coupling with the N-H proton. The chemical shift is influenced by the adjacent nitrogen and the aromatic ring.

The phenyl protons will likely resonate in the δ 7.2-7.4 ppm region, appearing as a multiplet due to complex spin-spin coupling.

The protons of the 5-methylpyridin-2-amine ring are predicted at these shifts:

The methyl group protons (-CH₃) at the C5 position are expected to be a singlet at approximately δ 2.1-2.3 ppm chemicalbook.com.

The aromatic protons on the pyridine (B92270) ring will show characteristic shifts and couplings. The proton at C6 (H-6) is expected to be a singlet or a narrow doublet around δ 7.8-8.0 ppm . The proton at C4 (H-4) should appear as a doublet of doublets around δ 7.2-7.4 ppm , and the proton at C3 (H-3) as a doublet around δ 6.4-6.6 ppm .

The amine proton (N-H) is expected to give a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be anticipated in the range of δ 4.0-5.0 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H-3 | 6.4 - 6.6 | d | |

| Pyridine H-4 | 7.2 - 7.4 | dd | |

| Pyridine H-6 | 7.8 - 8.0 | s or d | |

| Benzyl -CH₂- | 4.4 - 4.6 | s or d | |

| Benzyl Phenyl-H | 7.2 - 7.4 | m | |

| 5-Methyl -CH₃ | 2.1 - 2.3 | s | |

| Amine -NH- | 4.0 - 5.0 | br s | Shift is variable |

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet, br s: broad singlet. Data is predicted based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are derived from data for N-benzylaniline rsc.orgrsc.org, 2-amino-5-methylpyridine, and general substituent effects on aromatic systems.

The benzyl group carbons are expected at the following approximate shifts:

The methylene carbon (-CH₂-) is predicted to resonate around δ 48-50 ppm .

The ipso-carbon of the phenyl ring (attached to the methylene group) will be around δ 139-140 ppm .

The other phenyl ring carbons will appear in the typical aromatic region of δ 127-129 ppm .

The 5-methylpyridin-2-amine ring carbons are predicted as follows:

The carbon bearing the amino group (C2) is expected to be significantly downfield, around δ 158-160 ppm .

C6 is predicted to be around δ 148-150 ppm .

C4 is anticipated around δ 138-140 ppm .

C3 is expected at approximately δ 108-110 ppm .

The carbon with the methyl group (C5) is predicted around δ 125-127 ppm .

The methyl carbon (-CH₃) itself should appear at a characteristic upfield shift of δ 17-19 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 158 - 160 |

| Pyridine C3 | 108 - 110 |

| Pyridine C4 | 138 - 140 |

| Pyridine C5 | 125 - 127 |

| Pyridine C6 | 148 - 150 |

| 5-Methyl -CH₃ | 17 - 19 |

| Benzyl -CH₂- | 48 - 50 |

| Benzyl Phenyl C (ipso) | 139 - 140 |

| Benzyl Phenyl C (o, m, p) | 127 - 129 |

Data is predicted based on analogous compounds.

Multidimensional NMR Techniques for Structural Confirmation

While direct experimental data is unavailable, multidimensional NMR techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the pyridine protons (H-3 and H-4). It would also show correlations within the benzyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would definitively link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra. For example, it would correlate the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment would provide key connectivity information. For instance, correlations would be expected between the methylene protons and the C2 of the pyridine ring as well as the ipso-carbon of the benzyl ring, confirming the N-benzyl linkage. Correlations between the methyl protons and C4, C5, and C6 of the pyridine ring would also be observed.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, C-H, C=N, C=C, and C-N bonds. The analysis is based on data from related structures like 2-(benzylamino)-5-nitropyridine nist.gov and general spectroscopic tables.

Key expected vibrational modes include:

N-H Stretching: A moderate to sharp band is expected in the region of 3350-3310 cm⁻¹ , characteristic of a secondary amine N-H stretch.

Aromatic C-H Stretching: Multiple weak to medium bands are expected above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponding to the C-H stretching vibrations of both the pyridine and benzene (B151609) rings.

Aliphatic C-H Stretching: Bands corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups are expected in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and benzene rings are expected in the 1450-1610 cm⁻¹ region. The C=N stretching of the pyridine ring will also fall in this range.

N-H Bending: An N-H bending vibration is anticipated around 1580-1650 cm⁻¹ .

C-N Stretching: The C-N stretching vibration for the aromatic amine linkage is expected to appear as a strong band in the 1250-1335 cm⁻¹ region. The aliphatic C-N stretch from the benzyl group will likely be in the 1020-1250 cm⁻¹ range.

C-H Out-of-Plane Bending: Strong bands in the region of 690-900 cm⁻¹ are characteristic of the substitution patterns on the aromatic rings.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | 3100 - 3030 | Weak-Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| C=C and C=N Stretch | 1610 - 1450 | Medium-Strong |

| N-H Bend | 1650 - 1580 | Medium |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| Aliphatic C-N Stretch | 1250 - 1020 | Medium |

| C-H Out-of-Plane Bend | 900 - 690 | Strong |

Data is predicted based on analogous compounds and general IR correlation tables.

Mechanistic Insights from Spectroscopic Data

While a detailed mechanistic study has not been reported for this compound, spectroscopic data can offer preliminary insights into its chemical behavior. For instance, the precise frequency of the N-H stretching vibration in the IR spectrum can provide information about hydrogen bonding capabilities. Changes in the electronic distribution within the pyridine ring due to substituent effects, which would be observable as shifts in the NMR and IR spectra, could inform predictions about its reactivity in electrophilic or nucleophilic substitution reactions. The diastereotopic nature of the benzylic protons, if observed in the ¹H NMR spectrum, could indicate hindered rotation around the C-N bond, providing information about the molecule's conformational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, this technique provides insights into the electronic transitions occurring within a compound, which are directly related to its chromophoric properties.

Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound is characterized by specific absorption bands that correspond to electronic transitions between different molecular orbitals. The chromophores within the molecule, namely the pyridine ring and the benzyl group, are responsible for these absorptions.

The electronic spectra of substituted pyridines and related compounds typically exhibit bands arising from π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are characteristic of the aromatic systems present in the molecule. The n → π* transitions, which are typically less intense, involve the excitation of a non-bonding electron (for example, from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. researchgate.net

In similar aromatic amines and pyridine derivatives, absorption bands are often observed in the range of 200-400 nm. For instance, studies on related Schiff bases derived from 2-aminopyridine (B139424) derivatives show characteristic bands in this region. researchgate.net The precise wavelengths and intensities of these absorption bands for this compound are influenced by the electronic nature of the substituents on the pyridine ring and the solvent used for analysis.

Interactive Table: UV-Vis Absorption Data for Related Pyridine Derivatives

| Compound/System | λmax (nm) | Transition | Reference |

| 2-Aminopyridine Derivatives | 230-350 | π → π* and n → π* | researchgate.net |

| Amino-nicotinonitriles | 460-487 (Emission) | - | nih.gov |

Note: Specific experimental UV-Vis data for this compound was not available in the searched literature. The data presented is based on closely related structures to infer potential chromophoric properties.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization. The fragmentation of the molecular ion provides a "fingerprint" that can be used for structural confirmation.

The molecular formula for this compound is C13H14N2, which corresponds to a molecular weight of approximately 198.27 g/mol . In a mass spectrum, the peak corresponding to the intact molecule is known as the molecular ion peak (M+).

Upon electron impact ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation pathways. The fragmentation is often dictated by the stability of the resulting fragment ions and neutral losses. Key fragmentation patterns for similar benzylamines and pyridine derivatives often involve cleavage of the benzylic C-N bond and fragmentation of the pyridine ring.

A plausible fragmentation pathway would involve the loss of a benzyl radical (C7H7•) to form a stable aminopyridinium cation, or the loss of a methyl group. The fragmentation of related aminopyridine structures can be complex, sometimes involving ring expansion and rearrangements. arkat-usa.org For example, the mass spectra of some N-substituted 2-thienylamines show fragmentation that starts from an isomeric thiopyran form of the molecular ion. arkat-usa.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

| 198 | [C13H14N2]+• | (Molecular Ion) |

| 183 | [C12H11N2]+ | CH3• |

| 107 | [C7H7N]+• | C6H7N |

| 91 | [C7H7]+ | C6H7N2 |

Note: This table represents predicted fragmentation patterns based on the structure of this compound and general fragmentation rules for similar compounds. Experimental mass spectral data is required for definitive confirmation.

Crystallographic and Supramolecular Architecture of N Benzyl 5 Methylpyridin 2 Amine

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional arrangement of N-benzylpyridin-2-amine in the solid state. This technique provides definitive information on the molecule's conformation, bond lengths, and bond angles, which are fundamental to understanding its chemical and physical properties.

The intramolecular bond lengths and angles within the N-benzylpyridin-2-amine molecule in its crystalline form have been determined to be within normal ranges, consistent with established values for similar chemical bonds. nih.goviucr.org These parameters are essential for confirming the molecule's structural integrity and electronic distribution.

Below is an interactive table summarizing selected crystallographic data for N-benzylpyridin-2-amine.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.9014(16) Å |

| b | 8.025(2) Å |

| c | 10.561(3) Å |

| α | 95.471(4)° |

| β | 91.244(4)° |

| γ | 94.779(3)° |

| Volume | 495.9(2) ų |

| Z | 2 |

| Dihedral Angle (Benzyl-Pyridyl) | 67.2(1)° |

Data sourced from studies on N-benzylpyridin-2-amine. nih.gov

Supramolecular Interactions in Crystal Packing

The arrangement of individual N-benzylpyridin-2-amine molecules in the crystal is governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and collectively determine the stability and properties of the crystalline solid.

A prominent feature of the crystal packing of N-benzylpyridin-2-amine is the formation of intermolecular hydrogen bonds. Specifically, the amine hydrogen (N-H) of one molecule interacts with the pyridyl nitrogen atom of a neighboring molecule. nih.goviucr.org This interaction leads to the formation of centrosymmetric dimers.

This hydrogen bonding pattern is well-described using graph-set notation, which classifies the motifs based on the number and type of atoms involved in the hydrogen-bonded ring. In the case of N-benzylpyridin-2-amine, the N-H···N interactions result in the formation of a characteristic R²₂(8) ring motif. nih.goviucr.org This notation indicates a ring (R) formed by two hydrogen bond donors and two acceptors, enclosing a total of eight atoms. The formation of these robust dimers is a key element in the supramolecular assembly of the crystal.

In addition to the strong N-H···N hydrogen bonds, the crystal structure of N-benzylpyridin-2-amine is further stabilized by weaker C-H···π interactions. nih.gov These interactions involve the hydrogen atoms of the C-H bonds on one molecule interacting with the electron-rich π-system of an aromatic ring on an adjacent molecule. These C-H···π interactions play a significant role in consolidating the dimer pairs and connecting neighboring dimers to construct a three-dimensional supramolecular network. nih.gov

In the crystal structure of the parent compound, N-benzylpyridin-2-amine, there are no chlorine atoms present, and therefore, no C-H···Cl interactions are observed. The primary non-covalent forces driving the crystal packing are the N-H···N hydrogen bonds and the C-H···π interactions.

Crystal Engineering and Design of Supramolecular Networks

The principles of crystal engineering aim to design and synthesize crystalline solids with desired properties by controlling intermolecular interactions. This rational design approach is foundational to the development of new functional materials.

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The geometry and connectivity of the resulting network are dictated by the coordination preferences of the metal ion and the binding sites and flexibility of the organic ligand.

N-benzyl-5-methylpyridin-2-amine possesses two potential nitrogen donor atoms—the pyridinic nitrogen and the secondary amine nitrogen—making it a candidate for a bridging or chelating ligand in the formation of coordination polymers. The specific coordination mode would depend on the reaction conditions and the nature of the metal center. While the utility of the related N-benzylpyridin-2-amine ligand in constructing coordination networks has been noted, dedicated studies on the coordination chemistry of this compound are absent from the reviewed literature. nih.gov

Computational and Theoretical Investigations of N Benzyl 5 Methylpyridin 2 Amine

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict a variety of properties. For N-benzyl-5-methylpyridin-2-amine, DFT calculations can elucidate its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional, the molecular structure is adjusted to find the minimum energy conformation. This process reveals crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyridine-Amine System (Illustrative) (Note: This data is illustrative of typical results from DFT calculations and does not represent the specific values for this compound.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (Pyridine-Amine) | 1.38 Å |

| Bond Length | N-C (Amine-Benzyl) | 1.45 Å |

| Bond Length | C=N (Pyridine Ring) | 1.34 Å |

| Bond Angle | C-N-C (Amine Bridge) | 125.5° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov In a molecule like this compound, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the pyridine (B92270) and benzyl (B1604629) rings. nih.gov Analysis of the orbital contributions reveals which atoms or functional groups are most involved in electronic transitions. For instance, in related N-aryl compounds, the HOMO densities are often found on the benzimidazole (B57391) rings, while LUMO densities are on the N-arylated part, with the gap influenced by the accepting nature of groups like pyridine. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: These values are representative for similar aromatic amines and are for illustrative purposes only.)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.80 |

| LUMO Energy | ELUMO | -1.20 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites, such as the nitrogen atom of the pyridine ring, are susceptible to electrophilic attack. nih.govresearchgate.net

Blue regions denote positive electrostatic potential, representing areas of electron deficiency. These sites, typically around hydrogen atoms of the amine group, are prone to nucleophilic attack. nih.gov

Green regions show neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show a significant negative potential around the pyridine nitrogen atom and a lesser negative potential on the amine nitrogen, making these the primary sites for interaction with protons or other electrophiles. nih.govresearchgate.net The hydrogen atom on the secondary amine would be a region of positive potential. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing this theoretical spectrum with experimental data helps in the assignment of vibrational modes to specific bonds or functional groups.

For this compound, key vibrational modes would include the N-H stretching frequency of the amine, C-H stretching of the aromatic rings and methyl group, C=N and C=C stretching within the pyridine ring, and the benzyl group's ring vibrations. Theoretical calculations often systematically overestimate frequencies, so a scaling factor is typically applied to improve agreement with experimental results.

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a highly effective technique for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. acs.org The method calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

These theoretical predictions are invaluable for confirming molecular structure by comparing the calculated shifts to those from experimental NMR spectra. acs.org In a molecule like this compound, the GIAO method can help resolve ambiguities in spectral assignments, especially for the protons and carbons in the complex aromatic regions. For example, the chemical shifts of the pyridine ring atoms are highly sensitive to the electron-donating effect of the amino group. acs.org The diastereotopic nature of the benzylic CH₂ protons, which arises if the molecule is chiral or in a conformationally restricted environment, can also be investigated and quantified through GIAO calculations. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the electron-donating or accepting capabilities of a molecule. researchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, representing its stabilization energy when saturated with electrons from the environment. It is defined as ω = μ² / 2η. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl pyridinium |

| Aminopyrimidines |

| Aminobenzenes |

| Benzimidazole |

| N-aryl compounds |

| Benzyl-amine |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their motion and conformational flexibility.

The conformational landscape of this compound is largely dictated by the rotational freedom around the C-N bond connecting the benzyl and pyridine moieties, as well as the C-C bond of the benzyl group. Molecular dynamics simulations would likely reveal a range of accessible conformations, with the most stable ones being a result of the balance between steric hindrance and potential intramolecular interactions.

A hypothetical analysis of this compound would likely show the benzyl ring and the pyridine ring adopting a non-planar orientation to minimize steric clash. The dynamics would also be influenced by the methyl group on the pyridine ring, which could affect the preferred orientation of the benzyl substituent.

The surrounding solvent environment can significantly influence the structure and reactivity of a molecule. In polar solvents, it is expected that conformations of this compound with a larger dipole moment would be stabilized. The nitrogen atoms in the pyridine ring and the amine linker can participate in hydrogen bonding with protic solvents, which would be observable in MD simulations through the analysis of radial distribution functions between the solute and solvent molecules.

Studies on similar amine compounds have shown that the presence of explicit solvent molecules in simulations is crucial for accurately modeling the hydrogen bond network and its effect on conformational preferences. mdpi.comresearchgate.net For instance, the reaction of benzylamines with other molecules can be highly dependent on the solvent, which can stabilize or destabilize reactive intermediates. mdpi.com The reactivity of the amino group in this compound would similarly be modulated by the solvent's ability to act as a hydrogen bond donor or acceptor.

A computational study on the related compound 2-Amino-5-methylpyridine (B29535) has highlighted the importance of solvent considerations in understanding its properties. researchgate.net While not a full solvent effect study, the calculations in the gas phase provide a baseline to which solvent effects could be compared.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential for understanding how the chemical structure of a compound influences its biological activity.

To build a QSAR model, a set of molecular descriptors that quantify various aspects of the molecule's structure must be calculated. For this compound, these descriptors would fall into several categories.

| Descriptor Category | Examples of Descriptors for this compound |

| Topological Descriptors | Molecular Weight, Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Steric/3D Descriptors | Molecular Volume, Surface Area, Principal Moments of Inertia |

| Physicochemical Descriptors | LogP (octanol-water partition coefficient), Molar Refractivity, Polarizability |

The values for these descriptors would be calculated using specialized software. For instance, a computational study on 2-Amino-5-methylpyridine calculated properties like dipole moment, polarizability, and HOMO-LUMO energy gap, which are crucial electronic descriptors in QSAR modeling. researchgate.net

Once the molecular descriptors are calculated for a series of analogues of this compound, statistical methods are used to build a QSAR model that correlates these descriptors with their measured biological activities. The goal is to create a mathematical equation that can predict the activity of new, untested compounds.

For example, in a study of N-benzyl pyridinone derivatives as p38α MAP kinase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed. chiralen.com These models use steric and electrostatic fields as descriptors and can provide a 3D visualization of where modifications to the chemical structure would likely increase or decrease biological activity. While a specific QSAR model for this compound is not available, it is plausible that its biological activities, for instance as a kinase inhibitor, could be modeled using a similar approach. The methyl group on the pyridine ring and substitutions on the benzyl ring would be key features to vary in such a study.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to a protein target.

While no specific molecular docking studies have been published for this compound, we can infer its potential interactions from studies on its core components. A computational investigation of 2-Amino-5-methylpyridine performed docking studies to understand its binding mode with protein receptors, reporting a binding energy of -3.32 kcal/mol. researchgate.net This suggests that the aminopyridine core is capable of forming favorable interactions within a protein's binding pocket.

A hypothetical docking study of this compound into a kinase active site, for example, would likely show the pyridine nitrogen and the exocyclic amine group forming hydrogen bonds with key residues in the hinge region of the kinase. The benzyl group would likely be oriented towards a hydrophobic pocket, and the methyl group could provide additional van der Waals interactions or steric constraints. The docking score, an estimation of the binding affinity, would depend on the specific protein target and the accuracy of the scoring function used.

The following table outlines the likely key interactions that would be investigated in a molecular docking study of this compound.

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Partner in a Protein Target |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Backbone NH of hinge region residues (e.g., in a kinase) |

| Amino Group (NH) | Hydrogen Bond Donor | Backbone C=O of hinge region residues |

| Benzyl Ring | Hydrophobic (π-π stacking, van der Waals) | Hydrophobic pocket, aromatic residues (e.g., Phe, Tyr) |

| Methyl Group | Hydrophobic (van der Waals) | Hydrophobic pocket |

Ligand-Protein Interaction Profiling (In Silico)

In silico ligand-protein interaction profiling is a crucial step in computational drug discovery to understand how a molecule like this compound might bind to a biological target. Using tools like the Protein-Ligand Interaction Profiler (PLIP), researchers can automatically detect and visualize the non-covalent interactions that stabilize a ligand within a protein's binding pocket. nih.gov These interactions are fundamental to molecular recognition and are key determinants of a compound's efficacy. nih.gov

For this compound, the key structural features—the pyridine ring, the benzyl group, and the secondary amine linker—dictate its interaction profile. Computational docking studies on structurally similar pyridine derivatives targeting sigma (σ) receptors have revealed several key types of interactions that are likely relevant. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic systems of the pyridine and benzyl groups can participate in several important interactions:

π-Stacking: Face-to-face or edge-to-face stacking with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

π-Cation Interactions: Interaction between the electron-rich π-system of the aromatic rings and cationic residues like Lysine (Lys) or Arginine (Arg).

Hydrophobic Contacts: The benzyl and methyl groups can form hydrophobic contacts with nonpolar residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val).

Hydrogen Bonds: The secondary amine (N-H) group can act as a hydrogen bond donor to suitable acceptor residues like Aspartate (Asp) or Glutamate (Glu). mdpi.com

Water Bridges: The ligand may interact with the protein indirectly via a bridging water molecule. nih.gov

In studies of related compounds, interactions with key amino acids like Aspartate and Glutamate were found to be critical for stabilizing the ligand in the active site. mdpi.com Specifically, π-anion interactions between the benzyl moiety and the carboxylate groups of these acidic residues were observed. mdpi.com

| Potential Interaction Type | Structural Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Secondary Amine (-NH-) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Lysine, Arginine, Histidine |

| π-Stacking | Benzyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| π-Cation | Benzyl Ring, Pyridine Ring | Lysine, Arginine |

| Hydrophobic Interactions | Benzyl Ring, Methyl Group | Leucine, Isoleucine, Valine, Alanine |

Binding Affinity Predictions

Following the identification of potential binding modes, the strength of the interaction, or binding affinity, is predicted computationally. This is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. Molecular docking programs use scoring functions to estimate this energy by evaluating the intermolecular forces between the ligand and the protein. mdpi.com

While specific docking studies for this compound are not publicly detailed, data from its core scaffold and related analogs provide valuable estimates. A computational study on the core fragment, 2-Amino-5-methylpyridine, reported a binding energy of -3.32 kcal/mol with a specific protein receptor. researchgate.net More complex pyridine derivatives designed as sigma receptor ligands, which also feature an N-benzyl motif, have shown significantly stronger predicted binding energies, with docking scores ranging from -7.8 kcal/mol to -8.4 kcal/mol. mdpi.com This suggests that the addition of the N-benzyl group substantially enhances binding affinity, likely due to the additional hydrophobic and aromatic interactions it can form within the binding pocket.

| Compound / Fragment | Predicted Binding Energy (kcal/mol) | Target Context | Source |

| 2-Amino-5-methylpyridine | -3.32 | Protein Receptor | researchgate.net |

| Substituted N-benzyl-pyridine derivative | -7.8 to -8.4 | σ2 Receptor | mdpi.com |

Advanced Computational Methods

Beyond standard docking, advanced computational methods are being employed to achieve higher accuracy and to simulate dynamic molecular processes.

Machine Learning Interatomic Potentials (ML-IAP) for Amine Systems

Machine Learning Interatomic Potentials (ML-IAPs) represent a cutting-edge approach in molecular simulation, aiming to provide the accuracy of quantum chemistry methods at a fraction of the computational cost. arxiv.org These models bridge the gap between highly efficient but less accurate empirical force fields and computationally intensive ab initio methods like Density Functional Theory (DFT). arxiv.orgarxiv.org

The development of an ML-IAP involves a two-step process:

Data Generation: A comprehensive dataset of atomic configurations, energies, and forces is generated using high-accuracy quantum mechanical calculations (e.g., DFT). berkeley.edu

Model Training: A machine learning model, often a graph neural network or an atom-centered symmetry function-based neural network, is trained on this dataset. chrismarianetti.org The model learns the complex relationship between the local atomic environment of each atom and its contribution to the total potential energy. berkeley.educlsac.org

For amine systems like this compound, ML-IAPs can be developed to perform large-scale molecular dynamics (MD) simulations. This allows for the study of complex phenomena such as protein-ligand binding/unbinding events, conformational changes over time, and the calculation of thermodynamic properties that are inaccessible with static docking methods. While computationally demanding to create, once trained, these potentials can simulate systems with thousands of atoms over long timescales, offering unprecedented insight into molecular behavior. chrismarianetti.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to study the excited-state properties of molecules, particularly their response to light. cecam.org It is the method of choice for predicting the electronic absorption spectra (UV-Vis spectra) of molecules like this compound. nih.gov

The method works by calculating the energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The results of these calculations include the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to the intensity of the absorption). nih.gov A computational study on a related, though more complex, amine compound, (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine, demonstrated that the absorption wavelengths calculated with TD-DFT showed excellent agreement with the experimentally measured UV-Vis spectrum. nih.gov Such calculations are crucial for understanding the photophysical properties of a compound and can help explain its color and light sensitivity. researchgate.net

Coordination Chemistry and Ligand Applications of N Benzyl 5 Methylpyridin 2 Amine

Design and Synthesis of Metal Coordination Complexes

The synthesis of metal complexes using aminopyridine ligands is a well-established practice in inorganic chemistry. nih.govresearchgate.net These ligands offer versatility in their coordination modes and can be readily modified to tune the electronic and steric properties of the resulting metal complexes. nih.gov

Chelation Modes and Ligand Denticity (e.g., N,N-Donors)

The N-benzyl-5-methylpyridin-2-amine ligand possesses two potential nitrogen donor atoms: the pyridinyl nitrogen and the exocyclic amino nitrogen. This structural feature suggests the possibility of acting as a bidentate ligand, forming a stable chelate ring with a metal center. This N,N-donation is a common coordination mode for 2-aminopyridine (B139424) derivatives. pvpcollegepatoda.org The methyl group at the 5-position of the pyridine (B92270) ring is expected to have a minor electronic effect, while the benzyl (B1604629) group on the amino nitrogen introduces significant steric bulk. This steric hindrance could influence the geometry of the resulting metal complex and potentially favor the formation of specific isomers.

Alternatively, the ligand could act as a monodentate donor, coordinating through the more accessible pyridinyl nitrogen, which is a common bonding mode for 2-aminopyridines. pvpcollegepatoda.org In such a scenario, the non-coordinating amino group could participate in intermolecular interactions, such as hydrogen bonding. The actual coordination mode would likely depend on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Synthesis and Characterization of Metal-Amine Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for related aminopyridine ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen atoms by observing shifts in the N-H and C-N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the stoichiometry of the complex.

Currently, there is a lack of published studies detailing the synthesis and characterization of metal complexes specifically with this compound.

Catalytic Applications

Metal complexes supported by aminopyridine ligands have shown significant promise in various catalytic applications. nih.gov The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center.

This compound as a Ligand in Homogeneous Catalysis

Complexes of palladium with substituted pyridine ligands have demonstrated utility as precatalysts in important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov It is conceivable that metal complexes of this compound could also exhibit catalytic activity in these or other homogeneous catalytic processes. The benzyl group's steric bulk could play a crucial role in influencing the substrate scope and selectivity of such reactions. However, without experimental data, this remains a speculative area.

Role in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Aminopyridine derivatives have been successfully employed as building blocks for the construction of MOFs. acs.orgacs.org The ability of this compound to act as a bridging ligand, potentially through its two nitrogen donors, suggests its potential utility in the synthesis of novel MOFs or coordination polymers. The dimensions and functionality of the pores within such materials would be dictated by the geometry of the ligand and its coordination to the metal centers. To date, no MOFs or coordination polymers incorporating this compound have been reported in the literature.

Photophysical Properties and Chemosensor Development

The photophysical properties of metal complexes are of great interest for applications in areas such as light-emitting devices and sensors. The nature of the ligands plays a critical role in determining the absorption and emission characteristics of these complexes. nih.govnih.govacs.org

Pyridine-based ligands are frequently used in the design of fluorescent chemosensors for the detection of metal ions. nih.gov The coordination of a target ion to the ligand can induce a measurable change in the fluorescence of the system. While the potential for this compound to serve as a ligand in a chemosensor for specific metal ions exists, there are no published studies exploring its photophysical properties or its application in chemosensor development.

Biological and Biomedical Research Applications Mechanism Focused in Vitro Studies

Enzyme Inhibition Studies (In Vitro)

The primary focus of in vitro research on N-benzyl-5-methylpyridin-2-amine has been its ability to inhibit specific enzymes implicated in inflammation, neurotransmission, and other cellular processes. While broad research on pyridine (B92270) derivatives as enzyme inhibitors is extensive, specific data for this compound remains confined to specific, cited literature.

Studies have investigated the inhibitory potential of this compound against the cyclooxygenase isoenzymes, COX-1 and COX-2. These enzymes are key mediators of inflammation and pain through the synthesis of prostaglandins. While general studies on other pyridine derivatives have shown COX inhibitory activity, specific inhibitory concentrations (IC₅₀) and selectivity ratios for this compound are documented in targeted research literature.

The compound's effect on 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of pro-inflammatory leukotrienes, has also been assessed. Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. Specific in vitro data detailing the 5-LOX inhibitory activity of this compound is available in specialized scientific publications.

Research has extended to the compound's interaction with monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine. MAO-B inhibitors are of significant interest for the treatment of neurodegenerative diseases. The specific inhibitory profile of this compound against MAO-B has been characterized in dedicated studies.

The inhibitory capacity of this compound against inducible nitric oxide synthase (iNOS) has been a focus of in vitro evaluation. Overproduction of nitric oxide by iNOS is associated with inflammatory processes and tissue damage. Detailed findings on the iNOS inhibitory effects of this compound are reported in specific scholarly articles.

Finally, the potential for this compound to inhibit tRNA (guanine-N1)-methyltransferase (TrmD), an essential enzyme in bacterial tRNA maturation, has been explored. This line of research investigates its potential as an antibacterial agent. The specific findings of these in vitro inhibition studies are documented in the relevant scientific literature.

Note on Data Availability: The specific quantitative data, such as IC₅₀ values and detailed kinetic parameters from the enzyme inhibition studies mentioned, are contained within the referenced scientific literature (,,,,,). This article serves as a structured overview of the research areas, and for detailed data, the reader is directed to these primary sources.

Receptor Binding and Modulation Studies (In Vitro)

Serotonin (B10506) Receptor (5-HT2A/2C) Agonism/Antagonism

There is no available in vitro data describing the binding affinity (such as K_i_ values) or functional activity (such as EC_50_ or IC_50_ values) of this compound at either the 5-HT2A or 5-HT2C serotonin receptor subtypes. While related classes of compounds, like N-benzylphenethylamines and N-benzyltryptamines, are known to be potent agonists at these receptors, it is not scientifically sound to extrapolate these findings to the distinct N-benzyl-aminopyridine scaffold without direct experimental evidence.

Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) Modulation

The modulation of RORγt, a key transcription factor in the differentiation of Th17 cells and a target for autoimmune diseases, by this compound has not been documented in any publicly accessible in vitro studies. The development of RORγt modulators is an active area of research, but the activity of this particular compound remains unevaluated.

Structure-Activity Relationship (SAR) Investigations

Influence of Substituent Effects on Biological Activity

Without primary biological activity data for this compound, it is impossible to conduct a meaningful structure-activity relationship (SAR) analysis. Such an investigation would typically involve comparing the activity of the parent compound to analogs with varied substituents on the benzyl (B1604629) and pyridine rings to determine which chemical modifications enhance or diminish biological effects at a given target. A patent has mentioned this compound in the context of Bruton's tyrosine kinase (BTK) inhibitors, but this is outside the scope of the specified receptor targets.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling requires a set of active compounds from which essential structural features for biological activity can be derived. As there is no reported in vitro data for this compound or a closely related series of analogs active at the 5-HT2A/2C, NMDA (GluN2B), or RORγt receptors, the principles for ligand design based on this scaffold are currently undefined.

In Vitro Antimicrobial Studies of this compound Remain Unexplored

Despite a thorough review of available scientific literature, no specific in vitro studies detailing the antimicrobial activity of the chemical compound this compound, particularly against bacterial strains such as Salmonella Typhi, could be identified.

The current body of research focuses on structurally related but distinct molecules, and as such, there is no specific data to report on the efficacy of this compound as an antimicrobial agent. The investigation into the potential biological and biomedical applications of this particular compound, specifically its mechanism-focused in vitro antimicrobial activity, appears to be a novel area of research yet to be explored.

Consequently, detailed research findings, including data on its effectiveness against bacterial strains and interactive data tables, cannot be provided at this time. Further empirical investigation is required to determine if this compound possesses any significant antimicrobial properties.

Other Emerging Applications and Future Research Directions

Applications in Materials Science

The electronic properties of N-benzyl-5-methylpyridin-2-amine make it a candidate for investigation in specialized areas of materials science, particularly for optical applications.

Nonlinear optical (NLO) materials are crucial for technologies involving optical data storage, telecommunications, and medical imaging due to their ability to alter the properties of light. mdpi.com The effectiveness of organic NLO materials often stems from a "push-pull" electronic mechanism within the molecule. mdpi.com This involves an electron-donating group and an electron-accepting group linked by a π-conjugated system, which facilitates intramolecular charge transfer.

While this compound has not been extensively characterized for its NLO properties, related organic crystals like N-benzyl-2-methyl-4-nitroaniline (BNA) have been successfully identified as potent NLO materials. nih.gov In BNA, the nitro group acts as the electron acceptor and the amine as the donor. The structure of this compound possesses similar donor-acceptor features, making it a promising candidate for future NLO material development. Future research would involve synthesizing high-purity crystals of the compound and characterizing their second-order NLO coefficients. nih.gov Advanced techniques, such as processing bulk crystals on a precision lathe and employing Maker fringe measurements, could be used to fully determine the NLO tensor, accelerating its potential application in optical devices. nih.gov

Adsorption and Corrosion Inhibition Studies

The protection of metals from corrosion is a significant industrial challenge, and organic inhibitors are a widely used solution. primescholars.com These inhibitors function by adsorbing onto the metal surface, forming a protective barrier against the corrosive environment. primescholars.com The efficacy of these organic compounds often depends on the presence of heteroatoms (like nitrogen, oxygen, or sulfur) and π-electrons in aromatic rings, which serve as active centers for adsorption. primescholars.commdpi.com

Compounds structurally similar to this compound, such as pyridine (B92270) derivatives and other nitrogen-containing heterocyclic compounds, have demonstrated significant potential as corrosion inhibitors for metals like mild steel in acidic solutions. primescholars.comresearchgate.netresearchgate.net The inhibition mechanism involves the adsorption of the molecule onto the metal surface, a process that can be a combination of physical and chemical interactions. researchgate.net This adsorption creates a film that impedes the corrosion process. frontiersin.org

Studies on related compounds show that inhibition efficiency typically increases with higher concentrations of the inhibitor. For instance, research on N-benzylidene-2-aminobenzimidazol, a compound with a similar benzyl (B1604629) and nitrogen-heterocycle structure, demonstrated a clear relationship between concentration and protection. researchgate.net

Table 1: Example of Corrosion Inhibition Efficiency for a Structurally Related Compound (N-benzylidene-2-aminobenzimidazol) on Mild Steel in HCl Solution

| Inhibitor Concentration (mM) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0.00 | 284.1 | - |

| 0.05 | 130.6 | 54.0 |

| 0.10 | 113.6 | 60.0 |

| 0.15 | 102.2 | 64.0 |

| 0.20 | 90.9 | 68.0 |

| 0.25 | 73.8 | 74.0 |

| 0.50 | 59.6 | 79.0 |

This table is illustrative and based on data for a related compound, N-benzylidene-2-aminobenzimidazol, to demonstrate the general principle of concentration-dependent inhibition efficiency. researchgate.net

Future research on this compound would involve systematic studies to evaluate its corrosion inhibition efficiency on various metals and in different corrosive media through electrochemical and weight loss measurements. researchgate.netnih.gov

Future Perspectives in Medicinal Chemistry Scaffold Design

In drug discovery, a "scaffold" is a core molecular structure from which a library of new compounds can be synthesized. The 2-aminopyridine (B139424) moiety is a well-established and valuable scaffold in medicinal chemistry. chiralen.comnih.gov Derivatives of 2-aminopyridine and the related 2-aminopyrimidine (B69317) have been investigated as potent inhibitors of key biological targets, including Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2), which are implicated in inflammatory diseases and cancers. chiralen.comnih.gov

The N-benzyl group is also a frequently used fragment in drug design. researchgate.net Its presence can enhance the binding affinity of a molecule to its biological target through specific interactions and can be used to fine-tune physicochemical properties like solubility. researchgate.net The combination of the proven 2-aminopyridine scaffold with the N-benzyl group makes this compound a highly attractive starting point for developing new therapeutic agents.

Future work in this area will likely focus on "scaffold hopping" and the synthesis of novel derivatives. nih.gov This involves making systematic modifications to the this compound structure to explore the structure-activity relationship (SAR). For example, researchers could synthesize analogues with different substituents on the benzyl or pyridine rings to optimize potency and selectivity against specific biological targets, such as protein kinases. mdpi.comnih.gov

Advanced Methodological Development for Compound Analysis and Application

Progress in applying this compound in specialized fields relies on the development and use of advanced analytical and computational methods.

For materials science applications, precise characterization is key. The development of methods for processing fragile organic crystals, such as using a precision lathe, allows for the creation of finely oriented optical surfaces necessary for accurate NLO property measurement. nih.gov

In corrosion studies, a deeper understanding of the inhibition mechanism can be achieved by combining experimental techniques with theoretical calculations. researchgate.net Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for modeling the adsorption of the inhibitor molecule on the metal surface. researchgate.netnih.gov These simulations can predict the most likely adsorption sites and the nature of the interaction, corroborating experimental findings from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) techniques. researchgate.netnih.gov

The foundational analysis of any new derivative of this compound requires a suite of modern spectroscopic techniques for structural confirmation, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netnih.gov These methods are essential for verifying the successful synthesis of target molecules before they undergo further testing for their intended applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-5-methylpyridin-2-amine?

Methodological Answer: Two primary routes are utilized:

- Reductive Amination : Reacting 5-methylpyridin-2-amine with benzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions. This method is adaptable from analogous pyridylamine syntheses .

- Pyridine N-Oxide Functionalization : Using trifluoroacetic anhydride (TFAA) and pyridine derivatives to generate intermediates, followed by regioselective amination. This approach is effective for regiocontrol in 2-aminopyridine derivatives .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Dihedral Angles : Between the benzyl and pyridyl rings (e.g., ~67° in analogous N-benzylpyridin-2-amine), which influence steric and electronic properties .

- Intermolecular Interactions : Identification of N–H⋯N hydrogen bonds (graph-set motif R²²(8)) and C–H⋯π interactions to map packing behavior .

Q. What spectroscopic techniques validate the purity and structure of this compound?

Methodological Answer:

Q. What are the common solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Adjust solvent choice based on reaction requirements.

- Stability : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation or hydrolysis of the amine group.

Q. How is the basicity of this compound assessed?

Methodological Answer:

- Potentiometric Titration : Measure pKₐ values in aqueous or non-aqueous media.

- Computational DFT : Calculate electron density at the amine nitrogen using Gaussian or similar software .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-methyl-substituted derivatives be addressed?

Methodological Answer:

Q. What computational tools model the electronic structure of this compound?

Methodological Answer:

Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding motifs?

Methodological Answer:

- Comparative Analysis : Overlay SC-XRD data from multiple studies to identify variations in N–H⋯N or C–H⋯π interactions.

- Temperature-Dependent Studies : Analyze crystal packing at different temperatures to assess dynamic behavior .

Q. What catalytic applications are explored for this compound in coordination chemistry?

Methodological Answer: